

Independent Verification of BAY-9835's IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: BAY-9835
Cat. No.: B12368751

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This guide provides an independent verification and comparison of the half-maximal inhibitory concentration (IC50) values of **BAY-9835**, a potent dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of **BAY-9835**'s performance against other relevant inhibitors.

Data Presentation: Comparative IC50 Values

The following table summarizes the IC50 values of **BAY-9835** and other selected ADAMTS inhibitors. The data has been compiled from various independent studies to ensure a comprehensive and unbiased comparison.

Compound Name	Target(s)	IC50 (nM)	Off-Target(s)	Off-Target IC50 (µM)
BAY-9835	ADAMTS7	6[1][2]	hADAM8	2.25[2]
ADAMTS12	30[1][2]	hADAMTS4	6.726[2]	
p-trifluoromethyl biphenyl sulfonamide	ADAMTS7	9 (Ki)	ADAMTS5	110 (Ki)
EDV33	ADAMTS7	70 (Ki)	ADAMTS5	Potent inhibitor
GLPG1972/S201086	ADAMTS5	19[1]	ADAMTS4	>8-fold selectivity[1]
Sulfonamide (from ELT)	ADAMTS5	30	ADAMTS4, ADAMTS1, MMP13, TACE	>50 to >1000-fold selectivity

Experimental Protocols: IC50 Determination

The IC50 values for ADAMTS inhibitors are typically determined using a biochemical enzymatic assay, often employing Fluorescence Resonance Energy Transfer (FRET) technology.

FRET-Based Enzymatic Assay for ADAMTS7/12 IC50 Determination

This protocol outlines the general steps for determining the IC50 values of inhibitors against ADAMTS7 and ADAMTS12 using a FRET-based assay.

Materials:

- Recombinant human ADAMTS7 and ADAMTS12 enzymes
- FRET-based peptide substrate (e.g., ATS7FP7)
- Test inhibitor (e.g., **BAY-9835**)
- Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

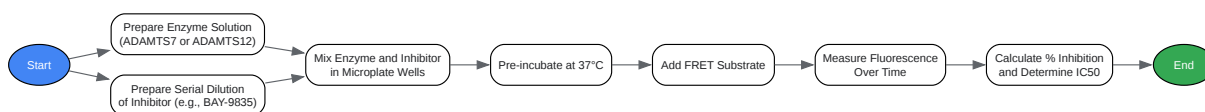
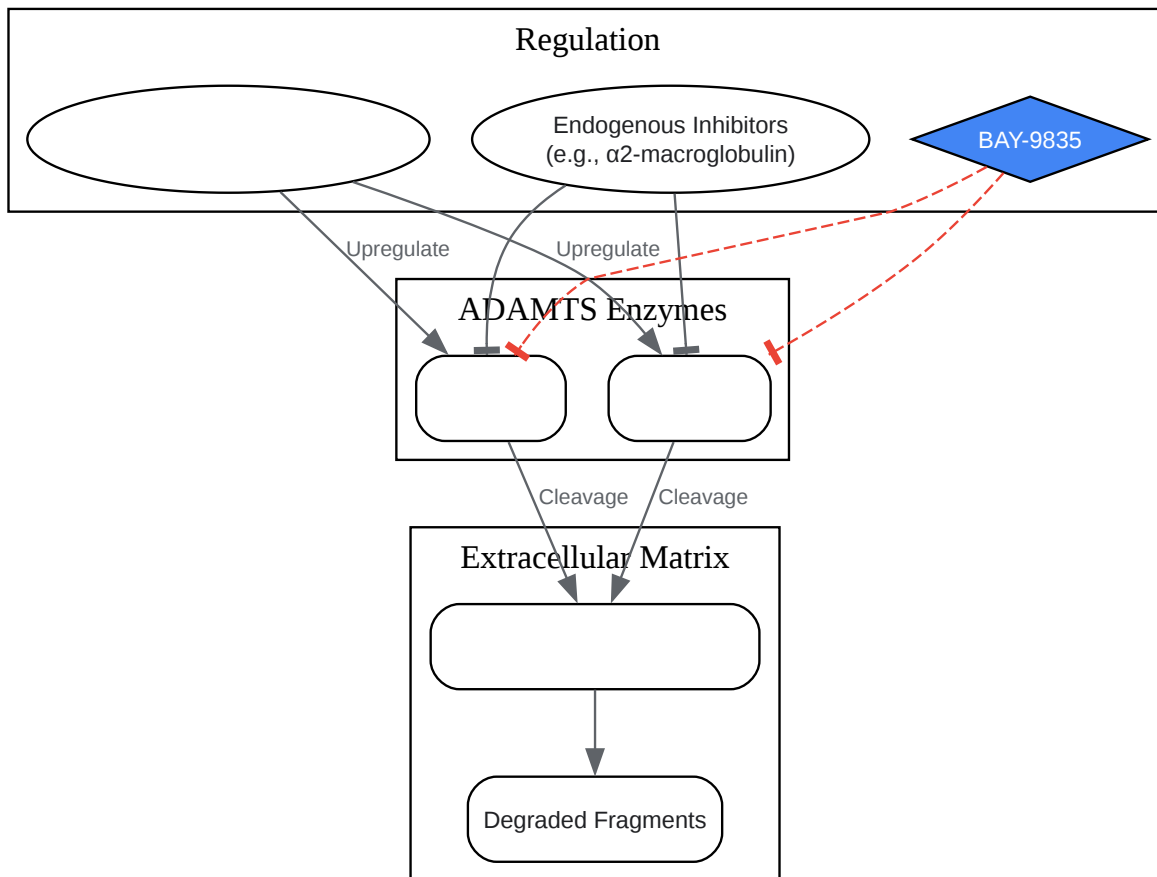
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- **Enzyme Preparation:** Dilute the recombinant ADAMTS7 or ADAMTS12 enzyme to the desired concentration in the assay buffer.
- **Inhibitor Preparation:** Prepare a serial dilution of the test inhibitor in the assay buffer.
- **Reaction Mixture:** Add the enzyme solution to the wells of the microplate. Then, add the serially diluted inhibitor to the respective wells.
- **Pre-incubation:** Incubate the enzyme and inhibitor mixture at 37°C for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
- **Substrate Addition:** Add the FRET substrate to all wells to initiate the enzymatic reaction.
- **Fluorescence Measurement:** Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair. Measurements are typically taken at regular intervals over a set period.
- **Data Analysis:**
 - Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
 - Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualization

ADAMTS7/12 Signaling Pathway



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References

- [1. Pharmacological characterization of GLPG1972/S201086, a potent and selective small-molecule inhibitor of ADAMTS5 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
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